Bicyclo[3.2.0]heptan-2-one, 5-methyl-

Catalog No.
S15254962
CAS No.
50459-35-3
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]heptan-2-one, 5-methyl-

CAS Number

50459-35-3

Product Name

Bicyclo[3.2.0]heptan-2-one, 5-methyl-

IUPAC Name

5-methylbicyclo[3.2.0]heptan-2-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-8-4-2-6(8)7(9)3-5-8/h6H,2-5H2,1H3

InChI Key

CENJLQWZLXMSIR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC1C(=O)CC2

Bicyclo[3.2.0]heptan-2-one, 5-methyl- is a bicyclic compound characterized by a unique structure that consists of a four-membered cyclobutanone ring fused to a five-membered cyclopentane ring. This compound has the molecular formula C9H14OC_9H_{14}O and a molecular weight of approximately 142.21 g/mol. The specific stereochemistry of the compound is denoted as (1S,5S), indicating the configuration of its chiral centers, which significantly influences its chemical properties and reactivity. The non-planar conformation of bicyclo[3.2.0]heptan-2-one contributes to its distinctive optical properties, including a notable optical rotatory strength, which is essential for applications in chiroptical studies and asymmetric synthesis .

Typical of ketones:

  • Baeyer-Villiger Oxidation: This reaction introduces an oxygen atom into the carbon skeleton, transforming the ketone into a lactone.
  • Diels-Alder Reaction: The compound acts as a dienophile in this cycloaddition reaction, facilitating the formation of more complex polycyclic structures through a concerted [4+2] mechanism.
  • Reduction and Oxidation: It can be reduced to alcohols or oxidized to carboxylic acids or other ketones depending on the reagents and conditions employed .

The specific mechanisms of these reactions depend on various factors, including the presence of catalysts and reaction conditions.

Research into the biological activity of bicyclo[3.2.0]heptan-2-one, 5-methyl- has revealed potential therapeutic properties. Studies indicate that this compound may exhibit anti-inflammatory and anticancer activities, making it a subject of interest in medicinal chemistry. Its interactions with biological molecules suggest that it could modulate enzyme activity or act on specific receptors, although detailed mechanisms remain to be fully elucidated .

Several synthetic routes have been developed for the preparation of bicyclo[3.2.0]heptan-2-one, 5-methyl-. A common method involves:

  • Photoisomerization: This approach utilizes ultraviolet light to induce isomerization of precursors like (±)-1-acetylaminobicyclo[3.2.0]hepta-3,6-dien-2-one, yielding the desired enantiomer along with other isomers that require purification.

Other methods may include Diels-Alder reactions employing suitable diene and dienophile combinations to construct the bicyclic framework efficiently .

Bicyclo[3.2.0]heptan-2-one, 5-methyl- has several applications across various fields:

  • Organic Synthesis: It serves as a valuable synthon for constructing complex organic molecules due to its unique structural features.
  • Medicinal Chemistry: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may also find applications in creating specialty chemicals and materials with unique properties .

Interaction studies involving bicyclo[3.2.0]heptan-2-one, 5-methyl- focus on its binding affinities with enzymes and receptors. These studies have shown that it can selectively interact with certain biological targets, influencing their activity and potentially leading to therapeutic effects. For instance, investigations into its biotransformation by various enzymes have highlighted its capacity for stereoselective reductions, which are crucial for developing new pharmaceuticals .

Several compounds share structural similarities with bicyclo[3.2.0]heptan-2-one, 5-methyl-. Here are some notable examples:

Compound NameStructure TypeKey Features
Bicyclo[2.2.1]heptan-2-oneBicyclicDifferent functional groups; less sterically hindered
Bicyclo[3.3.0]octan-4-oneBicyclicLarger ring system; different reactivity patterns
Bicyclo[3.2.0]heptan-6-oneBicyclicRelated ketone; different substitution pattern

Uniqueness

Bicyclo[3.2.0]heptan-2-one, 5-methyl- is unique due to its specific substitution pattern at the 5-position and the resulting chiroptical properties that arise from its non-planar conformation. This distinctiveness allows it to participate in unique

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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